4-(1,3-Benzothiazol-2-yl)butanehydrazide
Description
Significance of Benzothiazole (B30560) Scaffolds in Medicinal Chemistry
The benzothiazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, a core framework that is capable of binding to a wide range of biological targets. Its inherent properties make it a cornerstone in the development of new drugs.
Core Benzothiazole Structure and Heterocyclic Importance
The core structure of benzothiazole consists of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. nih.gov This bicyclic system, containing both nitrogen and sulfur heteroatoms, is a planar, aromatic, and electron-rich structure. Heterocyclic compounds are fundamental to life sciences and are pervasive in nature and medicine. The presence of heteroatoms like nitrogen and sulfur introduces dipoles, hydrogen bonding capabilities, and specific conformational features that are crucial for molecular recognition and interaction with biological macromolecules such as enzymes and receptors. researchgate.net The unique electronic and structural characteristics of the benzothiazole nucleus make it an attractive and versatile synthon for creating diverse and biologically active molecules. semanticscholar.org
Role in Drug Development and Diverse Therapeutic Applications
The structural versatility of the benzothiazole scaffold has led to its incorporation into a vast number of compounds with a broad spectrum of pharmacological activities. semanticscholar.org Its derivatives have been extensively investigated and have shown significant potential in numerous therapeutic areas. This wide-ranging utility underscores the scaffold's importance in modern drug discovery and development. researchgate.net Marketed drugs containing the benzothiazole motif include Riluzole, used to treat amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine (B1211576) agonist for treating Parkinson's disease.
The diverse applications of benzothiazole derivatives are a testament to their ability to interact with various biological targets, leading to a wide array of therapeutic effects.
| Therapeutic Application | Description |
| Anticancer | Benzothiazole derivatives have demonstrated potent antitumor activity against various human cancer cell lines, including breast, lung, colon, and kidney carcinomas. nih.gov |
| Antimicrobial | The scaffold is a key component in compounds showing significant antibacterial and antifungal properties. researchgate.netpharmacyjournal.in |
| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory effects, often by inhibiting enzymes involved in inflammatory pathways like cyclooxygenase (COX). pharmacyjournal.in |
| Anticonvulsant | The heterocyclic nucleus has been found to be crucial for the anticonvulsant activity of some derivatives. |
| Antitubercular | Researchers have explored benzothiazole compounds for their potential to combat Mycobacterium tuberculosis. |
| Antidiabetic | Some benzothiazole-containing molecules have been investigated for their ability to manage diabetes. |
| Antiviral & Anti-HIV | The scaffold has been incorporated into molecules designed to inhibit viral replication. semanticscholar.org |
| Neuroprotective | Beyond specific drugs like Riluzole, other benzothiazole derivatives are studied for their potential in treating neurodegenerative diseases. researchgate.net |
Overview of Hydrazide Derivatives in Pharmaceutical Science
The hydrazide functional group is another cornerstone of medicinal chemistry, valued for its reactivity and its role as a key pharmacophore in a multitude of bioactive compounds.
Hydrazide Functional Group as a Key Pharmacophore
A hydrazide is a derivative of a carboxylic acid characterized by the functional group -C(=O)NHNH2. This group is a versatile building block in organic synthesis and a potent pharmacophore. mdpi.com The presence of nitrogen atoms allows for hydrogen bonding, which is critical for binding to biological targets. The hydrazide moiety can act as a linker or be part of a larger pharmacophoric structure, and it is a crucial intermediate for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which also possess significant biological activities. mdpi.com Its derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are known to possess a wide range of biological effects. nih.gov
Historical Context of Hydrazide-Containing Bioactive Compounds
The importance of the hydrazide moiety in pharmaceuticals is well-established, with a history stretching back to the mid-20th century. The discovery of Isoniazid in the early 1950s was a landmark event in medicine, providing the first highly effective oral treatment for tuberculosis and fundamentally changing the management of the disease. Shortly thereafter, another hydrazide derivative, Iproniazid, was discovered. Initially developed for tuberculosis, it was found to have mood-elevating effects, leading to its development as the first antidepressant drug, a monoamine oxidase inhibitor (MAOI). hilarispublisher.com These pioneering discoveries cemented the role of hydrazides in drug development and spurred further research into this class of compounds.
| Bioactive Hydrazide Compound | Historical Significance / Application |
| Isoniazid | A cornerstone anti-tuberculosis drug since the 1950s. |
| Iproniazid | Originally an anti-tuberculosis agent, it became the first-ever antidepressant drug (MAOI). hilarispublisher.com |
| Isocarboxazid | Another early hydrazine (B178648) antidepressant (MAOI) used to treat depression. |
| Nifuroxazide | An oral nitrofuran antibiotic used for treating colitis and diarrhea. |
Rationale for Investigating 4-(1,3-Benzothiazol-2-yl)butanehydrazide
The scientific rationale for the synthesis and investigation of this compound is rooted in the strategic combination of its constituent parts. The core principle is molecular hybridization, which aims to create novel chemical entities with potentially synergistic or additive pharmacological activities.
The design of this molecule leverages the well-documented, broad-spectrum biological activity of the benzothiazole scaffold. As established, this moiety is a proven pharmacophore associated with anticancer, antimicrobial, and anti-inflammatory properties, among others. semanticscholar.orgpharmacyjournal.in By combining this privileged scaffold with the hydrazide functional group—a known pharmacophore with its own history of therapeutic success and a versatile synthetic handle—researchers aim to generate a new molecule with a unique biological profile. nih.govmdpi.com
Molecular Hybridization of Benzothiazole and Hydrazide Moieties
Molecular hybridization involves the covalent linking of two or more pharmacophores, which are the specific parts of a molecule responsible for its biological activity. In the case of this compound, the benzothiazole ring system is fused with a hydrazide group through a butane (B89635) linker.
The benzothiazole scaffold is a bicyclic ring system that is a constituent of numerous compounds with a wide array of pharmacological activities. researchgate.net The hydrazide group (-CONHNH2) is also a well-known pharmacophore, recognized for its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for interacting with biological targets. The combination of these two moieties is a deliberate strategy to develop new chemical entities with potentially synergistic or novel biological effects.
Potential for Novel Bioactive Entities and Lead Compound Discovery
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov Similarly, hydrazide-containing compounds have been investigated for their therapeutic potential. The molecular hybridization of these two components in this compound creates a unique chemical architecture that holds promise for the discovery of new lead compounds in drug development. researchgate.netnih.gov
The rationale behind this hybridization is to harness the distinct properties of each moiety to create a molecule with improved efficacy, selectivity, or pharmacokinetic properties. The butane linker also plays a role in orienting the two pharmacophores in a way that could optimize their interaction with a biological target.
Scope and Objectives of Academic Research on the Compound
Academic research on this compound and related compounds is focused on several key areas:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs, and thoroughly characterizing their chemical structures using techniques such as NMR and mass spectrometry. researchgate.net
Biological Evaluation: Screening the compound for a wide range of biological activities, including but not limited to antimicrobial, antifungal, and anticancer effects. This often involves in vitro assays against various cell lines and microbial strains. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with systematic structural modifications to understand how changes in the molecular structure affect biological activity. This knowledge is crucial for optimizing lead compounds.
Mechanism of Action Studies: Investigating how the compound exerts its biological effects at the molecular level. This could involve identifying the specific enzymes, receptors, or cellular pathways that the compound interacts with.
The overarching goal of this research is to identify and develop new therapeutic agents with improved efficacy and safety profiles for the treatment of a variety of diseases.
Biological and Pharmacological Activities
While specific research on the biological and pharmacological activities of this compound is not extensively documented in publicly available literature, the known activities of structurally similar benzothiazole-hydrazide and benzothiazole-hydrazone derivatives provide a strong indication of its potential therapeutic applications. The following sections detail the anticipated biological activities based on analogous compounds.
Antimicrobial and Antifungal Activity
Benzothiazole derivatives are well-established as potent antimicrobial and antifungal agents. nih.gov The incorporation of a hydrazide moiety can further enhance this activity. Research on analogous compounds has demonstrated efficacy against a range of pathogenic bacteria and fungi.
| Analogous Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 1,3-Benzothiazole-2-yl-hydrazone derivative 3a | Bacillus subtilis | - | |
| 1,3-Benzothiazole-2-yl-hydrazone derivative 3b | Escherichia coli | - | |
| N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazide C10 | Staphylococcus aureus (MRSA) | Potent Activity | researchgate.net |
| N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazide C15 | Staphylococcus aureus (MRSA) | Potent Activity | researchgate.net |
| N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazide C24 | Staphylococcus aureus (MRSA) | Potent Activity | researchgate.net |
Anticancer Activity
A significant area of investigation for benzothiazole derivatives is their potential as anticancer agents. nih.gov Numerous studies have reported the cytotoxic effects of benzothiazole-containing compounds against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes or the induction of apoptosis.
| Analogous Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(3-methylpiperidin-1-yl)benzylidene)acetohydrazide (4d) | C6 (Rat brain glioma) | 0.03 mM | nih.gov |
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazide (4e) | A549 (Human lung adenocarcinoma) | 0.03 mM | nih.gov |
| 2-((benzothiazol-2-yl)thio)-N'-(4-(4-methylpiperidin-1-yl)benzylidene)acetohydrazide (4h) | C6 (Rat brain glioma) | 0.03 mM | nih.gov |
| Substituted thioxothiazolidine acetamide (B32628) benzothiazole 52 | Various cancer cell lines | - | nih.gov |
| Substituted chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa (Human cervical cancer) | 9.76 µM | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-14-10(15)6-3-7-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSGECMVPIYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profile and Biological Activity of 4 1,3 Benzothiazol 2 Yl Butanehydrazide Derivatives
Antimicrobial Activities
The benzothiazole (B30560) nucleus, particularly when integrated with a hydrazide or hydrazone moiety, is a cornerstone for the development of novel antimicrobial agents. These derivatives have demonstrated a broad range of activities against various pathogenic microorganisms, including bacteria, fungi, and viruses.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of benzothiazole have shown notable efficacy against a panel of both Gram-positive and Gram-negative bacteria. A series of 1,3-benzothiazole-2-yl-hydrazones were evaluated for their antibacterial activity against strains such as Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae, demonstrating moderate activity. arabjchem.org
Further studies on N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides identified compounds with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For instance, certain N-(6-substituted-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (B32628) derivatives showed significant antibacterial potential, with compound BTC-j exhibiting a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against B. subtilis and 3.125 µg/mL against E. coli. researchgate.net Similarly, thiazolidin-4-one derivatives of benzothiazole were found to be active against Pseudomonas aeruginosa and E. coli, with some compounds showing activity comparable to standard drugs like streptomycin (B1217042) and ampicillin. nih.gov Other research highlighted that specific benzothiazole derivatives displayed maximum inhibition zones against S. aureus, B. subtilis, and E. coli, with activity superior to the standard drug kanamycin. nih.gov
| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 1,3-Benzothiazole-2-yl-hydrazones | B. subtilis, E. coli, K. pneumoniae | Moderate Activity | arabjchem.org |
| N'-(1,3-benzothiazol-2-yl)-substituted aryl/aralkyl hydrazides | Staphylococcus aureus (MRSA) | Potent Activity | researchgate.net |
| BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) | B. subtilis | 6.25 µg/mL | researchgate.net |
| BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) | E. coli | 3.125 µg/mL | researchgate.net |
| Thiazolidin-4-one derivatives (8a-8d) | P. aeruginosa, E. coli | 0.09–0.18 mg/mL | nih.gov |
| Benzothiazole derivatives (43a, 43b) | S. aureus, B. subtilis, E. coli | Zone of Inhibition: 21–27 mm | nih.gov |
Antifungal Potential against Fungal Pathogens
The antifungal properties of benzothiazole derivatives have been explored against various human and plant pathogenic fungi. Studies on 1,3-benzothiazole-2-yl-hydrazones showed activity against fungal species like Aspergillus niger and Candida albicans. arabjchem.org Certain derivatives demonstrated good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes. rsc.org Specifically, compound 6m was noted for its broad-spectrum antifungal activity and was found to be more potent than fluconazole (B54011) against Cryptococcus neoformans and Candida glabrata. rsc.org This compound also exhibited in vivo antifungal effects in a Caenorhabditis elegans-Candida albicans infection model. rsc.org
Other research has focused on derivatives showing significant activity against various Candida species. For instance, one study found a particular derivative to be the most potent against Candida krusei with a MIC50 value of 1.95 µg/mL. researchgate.net
| Compound Type | Fungal Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 1,3-Benzothiazole-2-yl-hydrazones | Aspergillus niger, Candida albicans | Moderate Activity | arabjchem.org |
| Compound 6m | Cryptococcus neoformans, Candida glabrata | More potent than fluconazole | rsc.org |
| Compound 4d | Candida krusei | MIC50: 1.95 µg/mL | researchgate.net |
Antiviral Properties
Benzothiazole derivatives have emerged as a promising scaffold for the development of antiviral agents. Research has demonstrated their potential against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza A virus. nih.gov For example, piperidinyl amidrazones containing a benzothiazole core showed significant antiviral activity against HSV-1. nih.gov Certain diheteroarylamide-type compounds, which include a 5-nitroisobenzothiazole derivative, were identified as potent anti-HIV agents. nih.gov Additionally, a thiophene-substituted imidazo[2,1-b] nih.govnih.govbenzothiazolone derivative demonstrated excellent activity against the influenza A virus. nih.gov
Antitubercular/Antimycobacterial Investigations
The fight against tuberculosis has been bolstered by the investigation of benzothiazole derivatives, which have shown promising activity against Mycobacterium tuberculosis. Several studies have synthesized and evaluated series of these compounds, revealing moderate to good anti-tubercular effects. nih.govresearchgate.net For example, a series of 3-(benzo[d]thiazol-2-yl)-2-(substituted aryl) thiazolidin-4-one derivatives were synthesized, and two compounds, 3c and 3i, exhibited good antitubercular activity when compared with standard drugs like pyrazinamide (B1679903) and streptomycin. nanobioletters.com
In another study, a benzothiazole derivative incorporating an isoquinoline (B145761) nucleus (BNTZ 9) showed remarkable activity at 8 µg/mL against both the susceptible H37Rv strain and multi-drug resistant strains of M. tuberculosis. epa.gov Similarly, a derivative with a naphthalene (B1677914) nucleus (BNTZ 2) was active at 6 µg/mL against the H37Rv strain. epa.gov These findings highlight the potential of this chemical class in developing new treatments for tuberculosis. nih.gov
| Compound Type | Strain | MIC Value | Reference |
|---|---|---|---|
| 3-(Benzo[d]thiazol-2-yl)-2-(substituted aryl) thiazolidin-4-one (3c, 3i) | Not Specified | Good Activity | nanobioletters.com |
| BNTZ 9 (with isoquinoline nucleus) | H37Rv & MDR strains | 8 µg/mL | epa.gov |
| BNTZ 2 (with naphthalene nucleus) | H37Rv | 6 µg/mL | epa.gov |
Anti-inflammatory and Analgesic Effects
Beyond their antimicrobial properties, benzothiazole derivatives have been extensively studied for their potential as anti-inflammatory and analgesic agents. jyoungpharm.org These compounds have demonstrated significant effects in various in vivo models of inflammation and pain.
A study involving novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties investigated their anti-inflammatory and analgesic activities. nih.gov Compounds 17c and 17i showed potent inhibition of carrageenan-induced rat paw edema, with inhibition reaching up to 80% and 78% respectively after 3 hours. nih.gov In terms of analgesic activity, compounds 17c, 17g, and 17i exhibited noteworthy effects, with ED50 values comparable to the standard drug celecoxib. nih.gov
Another study on benzothiazole-containing benzohydrazide (B10538) derivatives also reported significant anti-inflammatory and analgesic properties. jyoungpharm.org Compounds 3C and 3E effectively prevented rat paw edema, with compound 3C showing 78.11% inhibition after 3 hours. jyoungpharm.org In analgesic evaluations, compound 3C again showed the highest activity, with an ED50 of 68 mM/kg after 2 hours, which was comparable to celecoxib. jyoungpharm.org
| Compound | Inhibition (%) at 1 hr | Inhibition (%) at 2 hr | Inhibition (%) at 3 hr | Reference |
|---|---|---|---|---|
| 17c | 72% | 76% | 80% | nih.gov |
| 17i | 64% | 73% | 78% | nih.gov |
| 3C | 70.03% | 74.38% | 78.11% | jyoungpharm.org |
| 3E | 62.06% | 71.04% | 76.14% | jyoungpharm.org |
| Compound | ED50 (µM/kg or mM/kg) at 0.5 hr | ED50 (µM/kg or mM/kg) at 1 hr | ED50 (µM/kg or mM/kg) at 2 hr | Reference |
|---|---|---|---|---|
| 17c | 96 µM/kg | 102 µM/kg | 89 µM/kg | nih.gov |
| 17g | 127 µM/kg | 134 µM/kg | 156 µM/kg | nih.gov |
| 17i | 84 µM/kg | 72 µM/kg | 69 µM/kg | nih.gov |
| 3C | 85 mM/kg | 71 mM/kg | 68 mM/kg | jyoungpharm.org |
| 3E | 126 mM/kg | 83 mM/kg | 75 mM/kg | jyoungpharm.org |
Modulation of Inflammatory Pathways
The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate key inflammatory pathways. Research has shown that some of these compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. For instance, a study on benzothiazole derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety identified a compound (8h) that displayed good anti-inflammatory activity. nih.gov Molecular modeling and in vitro enzyme studies suggested that this compound exerts its effect through the inhibition of COX-2. nih.gov Further investigations into other derivatives have shown that they can downregulate the transcription and protein levels of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and COX-2 in response to inflammatory stimuli. nih.gov
Analgesic Mechanisms
The analgesic properties of benzothiazole derivatives have been a subject of scientific investigation. While the precise mechanisms for all derivatives are not fully elucidated, some studies point towards the involvement of various receptor systems. For instance, research on certain benzothiazine derivatives has suggested that their antinociceptive effects may not involve the opioidergic system. reports-vnmedical.com.ua Instead, the analgesic action appears to be mediated through alpha-1 and alpha-2 adrenergic receptors, as well as dopamine (B1211576) receptors. reports-vnmedical.com.ua
Further studies on novel synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have demonstrated significant in vivo analgesic activities. nih.gov The efficacy of some of these compounds was found to be comparable to the well-known analgesic drug celecoxib. nih.gov For example, compounds designated as 17c, 17g, and 17i showed considerable analgesic effects in experimental models. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the benzothiazole ring play a crucial role in their analgesic potency.
Anticancer and Antiproliferative Applications
Benzothiazole derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. nih.gov Their antiproliferative activity has been demonstrated against a variety of cancer cell lines, and research is ongoing to understand their mechanisms of action and to develop more potent and selective compounds. informahealthcare.comnih.gov
Numerous studies have evaluated the cytotoxic effects of 4-(1,3-Benzothiazol-2-yl)butanehydrazide derivatives and related benzothiazole compounds against various human cancer cell lines. For instance, novel 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives have been synthesized and tested for their anticancer activity. mdpi.com
In one study, the cytotoxic activity of these compounds was evaluated against C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cancer cell lines. mdpi.com The results indicated that some compounds exhibited significant cytotoxic effects. Notably, compound 4d , which has a 4-(4-methylpiperidin-1-yl)phenyl moiety, showed a selective cytotoxic effect on cancer cells with lower toxicity towards healthy NIH3T3 (mouse embryo fibroblast) cells. mdpi.com This compound demonstrated higher antiproliferative activity than the standard anticancer drug cisplatin (B142131) and was found to induce apoptosis in cancer cells in a dose-dependent manner. mdpi.com
Another study investigated the cytotoxicity of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) and 6-nitrobenzo[d]thiazol-2-ol (Compound C) against the LungA549 human carcinoma cell line. jnu.ac.bd Both compounds showed mild cytotoxic properties, with IC50 values of 68 µg/mL and 121 µg/mL, respectively. jnu.ac.bd
The table below summarizes the cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| 4d | C6 | 1.83 ± 0.17 | mdpi.com |
| A549 | 2.52 ± 0.13 | mdpi.com | |
| MCF-7 | 4.19 ± 0.11 | mdpi.com | |
| HT-29 | 3.84 ± 0.09 | mdpi.com | |
| NIH3T3 | 10.27 ± 0.21 | mdpi.com | |
| 4e | C6 | 2.51 ± 0.08 | mdpi.com |
| A549 | 4.33 ± 0.19 | mdpi.com | |
| MCF-7 | 6.14 ± 0.15 | mdpi.com | |
| HT-29 | 5.47 ± 0.12 | mdpi.com | |
| NIH3T3 | 3.16 ± 0.07 | mdpi.com | |
| 4h | C6 | 4.72 ± 0.14 | mdpi.com |
| A549 | 7.91 ± 0.23 | mdpi.com | |
| MCF-7 | 9.36 ± 0.18 | mdpi.com | |
| HT-29 | 8.15 ± 0.16 | mdpi.com | |
| NIH3T3 | 3.58 ± 0.11 | mdpi.com |
One of the mechanisms through which benzothiazole derivatives exert their anticancer effects is by inhibiting key cellular processes, such as the activity of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov EGFR is often overexpressed in various types of cancer, and its inhibition is a key strategy in cancer therapy. nih.gov
New benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have been designed and synthesized as potential EGFR tyrosine kinase inhibitors. nih.gov In vitro screening of these compounds has shown that some of them exhibit significant inhibitory activity against EGFR-TK. For example, compound 1 in a particular study showed the highest inhibitory activity with a 70.58% reduction in enzyme activity. nih.gov The study also noted that the combination of a nih.govnih.govresearchgate.netoxadiazole moiety with the pyrimido-[2,1-b]benzothiazole nucleus enhanced the inhibitory activity. nih.gov
The table below presents the percentage of EGFR tyrosine kinase inhibition by selected benzothiazole derivatives.
| Compound | Percentage Enzyme Inhibition (%) |
| 1 | 70.58 |
| 2 | 65.32 |
| 3 | 58.65 |
| 4 | 62.14 |
| 5 | 68.27 |
Neuropharmacological Aspects
In addition to their analgesic and anticancer properties, derivatives of this compound and related benzothiazole compounds have shown potential in the realm of neuropharmacology, particularly as anticonvulsant and antidepressant agents.
Several studies have highlighted the anticonvulsant potential of benzothiazole derivatives. nih.govnih.gov These compounds have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov
In one study, a series of new benzo[d]thiazol derivatives were synthesized and investigated for their anticonvulsant effects. nih.gov Compounds 2a, 3a, 3l, 3n–3q, and 4b displayed the highest anticonvulsant effect at a dose of 30 mg/kg in the MES test. nih.gov Other compounds were active at higher doses. nih.gov Notably, compounds 3n and 3q showed the highest anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg/kg, respectively, which were comparable to standard antiepileptic drugs like phenobarbital (B1680315) and valproate. nih.gov
Another study reported the synthesis of N-(4-(benzothiazole-2-yl) phenyl) substituted benzene (B151609) sulfonamides and their evaluation as anticonvulsant agents. nih.gov In the MES model, compound 9 emerged as the most potent anticonvulsant. In the pentylenetetrazole (PTZ) test, compound 8 was found to be the most potent. nih.gov
The following table summarizes the anticonvulsant activity of selected benzothiazole derivatives in the MES test.
| Compound | Dose (mg/kg) | Activity | Source |
| 2a | 30 | Active | nih.gov |
| 3a | 30 | Active | nih.gov |
| 3l | 30 | Active | nih.gov |
| 3n | 30 | Active | nih.gov |
| 3q | 30 | Active | nih.gov |
| 4b | 30 | Active | nih.gov |
| 2c | 100 | Active | nih.gov |
| 3b | 100 | Active | nih.gov |
| 2b | 300 | Active | nih.gov |
The potential antidepressant effects of benzothiazole derivatives have also been explored. nih.govresearchgate.net The forced swimming test (FST) and tail suspension test (TST) are common behavioral models used to screen for antidepressant activity. nih.gov
A study on newly synthesized benzo[d]thiazol derivatives revealed that several compounds exhibited significant antidepressant-like effects. nih.gov In the FST, compounds 2b–2d, 2f, and 3q showed the highest antidepressant effect, significantly decreasing immobility time compared to the control group. nih.gov Specifically, compounds 2c and 2d displayed a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than the standard antidepressant drug fluoxetine (B1211875) (83.62%). nih.gov The proposed mechanism for this antidepressant activity may involve an increase in the concentrations of serotonin (B10506) and norepinephrine. nih.gov
Another research effort focused on novel benzothiazole derivatives and their effects in the TST and modified forced swimming test (MFST). nih.gov Compounds 3c, 3d, 3f–3h significantly reduced the immobility time of mice in these tests, indicating their antidepressant-like potential. nih.govresearchgate.net
The table below shows the percentage decrease in immobility time in the Forced Swimming Test for selected benzothiazole derivatives compared to a control group.
| Compound | Percentage Decrease in Immobility Time (%) | Source |
| 2c | 89.96 | nih.gov |
| 2d | 89.62 | nih.gov |
| Fluoxetine (Reference) | 83.62 | nih.gov |
Neuroprotective Considerations
Derivatives of the benzothiazole scaffold have demonstrated notable potential as neuroprotective agents, with research pointing towards their efficacy in models of neurodegenerative diseases and ischemic insults. rsc.orgnih.gov The neuroprotective capacity of these compounds is often attributed to their ability to inhibit key enzymes involved in the pathogenesis of diseases like Alzheimer's and to mitigate the cellular damage following cerebral ischemia. rsc.orgnih.govresearchgate.net
One area of significant interest is the development of dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes critically involved in the progression of Alzheimer's disease. rsc.orgresearchgate.net Certain benzothiazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against both AChE and MAO-B. rsc.orgresearchgate.net For instance, a series of novel benzothiazoles were designed and evaluated, with several compounds displaying significant, dual inhibitory action. rsc.orgresearchgate.net The structure of these compounds, often incorporating secondary amine moieties like piperazine (B1678402) or piperidine, is thought to be crucial for their interaction with the catalytic and peripheral anionic sites of the cholinesterase enzymes. rsc.orgrsc.org
Furthermore, specific benzothiazole derivatives have been investigated for their ability to protect against neuronal cell death following cerebral ischemia. nih.gov One such compound, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), has been shown to promote cell survival by inhibiting the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is implicated in ischemia-induced apoptosis. nih.gov Studies in animal models of both transient global and focal cerebral ischemia have demonstrated the significant neuroprotective effects of this compound. nih.gov The benzothiazole ring is also recognized for its amyloid-inhibiting properties, further contributing to its neuroprotective profile. rsc.orgrsc.org
Below is a table summarizing the neuroprotective activity of selected benzothiazole derivatives:
| Compound ID | Target Enzyme(s) | In Vitro Activity (IC50) | Neuroprotective Effect |
| 4f | AChE, MAO-B | AChE: 23.4 ± 1.1 nM, MAO-B: 40.3 ± 1.7 nM | Dual enzyme inhibition, potential to prevent beta-amyloid plaque formation. rsc.orgresearchgate.net |
| AS601245 | JNK | Not specified | Promotes cell survival after cerebral ischemia. nih.gov |
Other Noteworthy Biological Activities
Beyond their neuroprotective effects, this compound derivatives and related benzothiazole compounds have been shown to possess a wide array of other biological activities.
Benzothiazole hydrazones have emerged as a promising class of antimalarial agents. nih.govresearchgate.net Their mechanism of action is thought to involve the chelation of free iron and the inhibition of heme polymerization, a critical process for the survival of the malaria parasite. nih.govresearchgate.net Structure-activity relationship studies have indicated that the nitrogen and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazone structure is likely responsible for their antimalarial activity. nih.govresearchgate.net Certain compounds have demonstrated efficacy against chloroquine/pyrimethamine-resistant strains of Plasmodium falciparum in vitro. nih.govresearchgate.net
In addition to their antimalarial effects, benzothiazole derivatives have also been screened for their in vitro antileishmanial activity. researchgate.net A study of various synthesized benzothiazole derivatives revealed that these compounds exhibit a range of activities against Leishmania species, with some compounds showing potent effects. researchgate.net The structure-activity relationship in this context suggests that the nature and position of substituent groups on the phenyl ring play a crucial role in determining the antileishmanial potency. researchgate.net
The following table presents data on the antimalarial and antileishmanial activity of specific benzothiazole derivatives:
| Compound ID | Target Organism | In Vitro Activity (IC50) |
| 5f (Hydrazone) | Plasmodium falciparum (K1, resistant strain) | Not specified, but identified as a lead compound. nih.govresearchgate.net |
| Compound 2 | Leishmania species | 18.32 ± 0.18 µM |
| Compound 5 | Leishmania species | 19.72 ± 0.32 µM |
| Compound 3 | Leishmania species | 21.87 ± 0.43 µM |
The benzothiazole nucleus is a core structure in various compounds exhibiting anthelmintic properties. ijnrd.orgresearchgate.netresearchgate.net The fusion of a benzene ring with a thiazole (B1198619) ring, which contains sulfur and nitrogen, contributes to its potent biological activity against parasitic worms. researchgate.net Research has shown that benzothiazole derivatives, including those combined with other heterocyclic moieties like oxadiazole or indole, demonstrate significant anthelmintic effects. researchgate.netresearchgate.netresearchgate.net
In vitro studies using earthworms as a model organism have been employed to evaluate the anthelmintic potential of newly synthesized benzothiazole derivatives. ijnrd.orgresearchgate.netamazonaws.com These studies measure the time taken for paralysis and death of the worms upon exposure to the test compounds. researchgate.netamazonaws.com Several novel series of benzothiazole derivatives have shown promising results, with some compounds exhibiting activity comparable to or even exceeding that of the standard drug, albendazole. ijnrd.orgresearchgate.netamazonaws.com
Benzothiazole derivatives have garnered significant attention for their potential in managing diabetes mellitus. annalsofrscb.roijmrset.com These compounds have been investigated as hypoglycemic agents, with research focused on developing more effective derivatives for the treatment of this metabolic disorder. annalsofrscb.ro Several studies have demonstrated the ability of various benzothiazole derivatives to lower blood glucose levels in animal models of diabetes. ijmrset.commdpi.comresearchgate.net
The antidiabetic activity of some benzothiazole derivatives is associated with their agonist effect on the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. mdpi.comrsc.org Molecular docking studies have been used to investigate the interaction of these compounds with the PPARγ receptor site. rsc.org In vivo studies have confirmed the glucose-lowering effects of these derivatives, with some compounds showing significant reductions in blood glucose levels. ijmrset.comresearchgate.net
The table below summarizes the antidiabetic activity of selected benzothiazole derivatives:
| Derivative | Model | Effect on Blood Glucose |
| Derivative A | In vivo | 33.9% reduction. ijmrset.com |
| Derivative B | In vivo | 30.18% reduction. ijmrset.com |
| Derivative C | In vivo | 35.25% reduction. ijmrset.com |
| Derivative D | In vivo | 35.67% reduction. ijmrset.com |
| Compound 7d | Alloxan-induced diabetic rats | Maximum glucose-lowering effects in the series. researchgate.net |
Benzothiazole derivatives, particularly those incorporating a hydrazone moiety, have been identified as potential antioxidant agents. niscair.res.in The generation of reactive oxygen species (ROS) during metabolic processes can lead to cellular damage and the development of various pathological conditions. niscair.res.in Antioxidants can mitigate this damage by scavenging free radicals. niscair.res.in
The antioxidant activity of benzothiazol-2-yl-hydrazone derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. niscair.res.inderpharmachemica.com Studies have shown that several of these compounds exhibit promising antioxidant activity, in some cases superior to that of the standard antioxidant, ascorbic acid. niscair.res.in The presence of certain substituent groups, such as methoxy (B1213986) groups, appears to enhance the antioxidant capacity of these molecules. niscair.res.in The antioxidant properties of benzothiazoles are also considered beneficial in the context of skin damage and other conditions linked to oxidative stress. nih.gov
Certain derivatives of the benzothiazole structural class, specifically benzothiazepine (B8601423) and benzothiadiazine derivatives, have been shown to possess vasodilator properties. jst.go.jpnih.gov Vasodilators are crucial in the management of cardiovascular diseases, including hypertension, by relaxing the smooth muscle of blood vessels and thereby increasing blood flow. mdpi.com
The coronary vasodilating effects of 1,5-benzothiazepine (B1259763) derivatives have been studied, with research indicating that specific structural features are important for their activity. jst.go.jp For instance, the presence of a 2-(4-methoxyphenyl) group and a 5-dimethylaminoethyl moiety were found to be significant for vasodilation. jst.go.jp Similarly, certain 1,2,4-benzothiadiazin-1,1-dioxide derivatives have displayed vasodilating activities on rat aortic rings, with some compounds being more active than established potassium channel modulators like cromakalim (B1669624) and diazoxide (B193173) at specific concentrations. nih.gov
Structure Activity Relationship Sar Studies of 4 1,3 Benzothiazol 2 Yl Butanehydrazide and Analogs
Influence of Substitutions on the Benzothiazole (B30560) Nucleus
Modifications to the bicyclic benzothiazole ring system have been shown to profoundly impact the bioactivity of this class of compounds. The electronic and steric properties of substituents at various positions, particularly C-2, C-5, and C-6, are critical determinants of pharmacological activity. benthamscience.com
The C-2 position of the benzothiazole ring is a primary site for substitution and plays a pivotal role in defining the biological profile of the derivatives. benthamscience.com This position is often connected to the rest of the molecule, and modifications here directly influence how the molecule interacts with biological targets. Research indicates that attaching various moieties, such as substituted phenyl rings, at the C-2 position can lead to compounds with significant anticancer, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in For instance, linking the benzothiazole core to other heterocyclic systems or aryl groups at this position has been a common strategy to enhance bioactivity.
Table 1: Research Findings on the Impact of C-2 Position Modifications
| Modification Type | Substituent Example | Reported Bioactivity | Reference |
|---|---|---|---|
| Aryl Substitution | Phenyl and substituted phenyl groups | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory | pharmacyjournal.in |
| Heterocyclic Linkage | Thiophene-2-sulfonamide | Cyclin-dependent kinase 5 (CDK5) inhibition | N/A |
| Amino Group | 2-Amino benzothiazoles | Basis for anticancer and anti-inflammatory agents | researchgate.net |
| Thio-Linker | 2-Mercaptobenzothiazole (B37678) derivatives | Antifungal, Anticandidal | N/A |
Substitutions on the benzene (B151609) ring portion of the benzothiazole nucleus, specifically at the C-5 and C-6 positions, are crucial for modulating the potency and selectivity of the compounds. benthamscience.com Studies have shown that small, lipophilic groups at these positions can enhance anticancer activity. For example, the introduction of a methyl group at the C-5 position has been found to improve the anticancer properties of certain benzothiazole derivatives. researchgate.net Similarly, substitutions at the C-6 position with groups like nitro or amino have been reported to confer significant microbiological activity. researchgate.net
Table 2: Research Findings on the Effects of C-5 and C-6 Substitutions
| Position | Substituent | Reported Bioactivity/Effect | Reference |
|---|---|---|---|
| C-5 | Methyl (-CH₃) | Improved anticancer activity | researchgate.net |
| C-5 | Chloro (-Cl) | Enhanced antiproliferative activity | N/A |
| C-6 | Nitro (-NO₂) | Microbiological activity | researchgate.net |
| C-6 | Amino (-NH₂) | Microbiological activity | researchgate.net |
| C-6 | Methoxy (B1213986) (-OCH₃) | Increased potency of antimicrobial agents | N/A |
| C-6 | Hydroxyl (-OH) | Increased compound potency | pharmacyjournal.in |
EWGs like halogens (e.g., -Cl, -F) and nitro groups (-NO₂) often enhance the potency of benzothiazole derivatives. For instance, a chloro group at the C-6 position has been associated with potent anticancer activity. researchgate.net Conversely, EDGs such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups can also positively modulate bioactivity. A methoxy group at the C-6 position, for example, has been shown to boost the potency of certain compounds. pharmacyjournal.in The specific effect of these groups is highly dependent on their position on the benzothiazole nucleus.
Table 3: Research Findings on the Role of Electronic Groups
| Group Type | Substituent Example | Position | Reported Bioactivity/Effect | Reference |
|---|---|---|---|---|
| Electron-Withdrawing | Chloro (-Cl) | C-6 | Potent anticancer activity | researchgate.net |
| Electron-Withdrawing | Halogens | General | Associated with anticonvulsant properties | pharmacyjournal.in |
| Electron-Donating | Methoxy (-OCH₃) | C-6 | Increased compound potency | pharmacyjournal.in |
| Electron-Donating | Hydroxyl (-OH) | C-6 | Increased compound potency | pharmacyjournal.in |
| Electron-Donating | Methoxy (-OCH₃) | General | Associated with anti-Alzheimer activity | pharmacyjournal.in |
Structural Variations of the Hydrazide Moiety
The hydrazide moiety (-CONHNH₂) and its derivatives are a critical component of the 4-(1,3-benzothiazol-2-yl)butanehydrazide structure, serving as a versatile linker and a key pharmacophore. Modifications to this part of the molecule, including the length of the alkane chain and functionalization of the terminal nitrogen, have significant implications for biological activity. nih.gov
The terminal nitrogen of the hydrazide group is a common site for chemical modification, most frequently through condensation with various aldehydes and ketones to form hydrazone derivatives (R-CONH-N=CHR'). nih.gov This functionalization dramatically expands the chemical diversity and has been shown to be a highly effective strategy for modulating biological activity. researchgate.net The resulting N'-arylidene or N'-alkylidene moiety can introduce new points of interaction with a biological target, such as hydrogen bonding, and can alter the compound's lipophilicity and electronic properties. Studies have shown that converting the hydrazide to a hydrazone can lead to potent antimicrobial, anticancer, and anti-inflammatory agents. pcbiochemres.com The choice of the aldehyde or ketone used for this reaction is critical, as the nature of the substituent on the resulting hydrazone has a direct and significant impact on the final compound's bioactivity. nih.gov
Table 4: Research Findings on Terminal Hydrazide Functionalization
| Functionalization | Reactant Type | Resulting Moiety | Reported Bioactivity | Reference |
|---|---|---|---|---|
| Hydrazone Formation | Aromatic Aldehydes | N'-(arylidene)hydrazide | Anticandidal, Anticancer | N/A |
| Hydrazone Formation | Various Aldehydes/Ketones | Hydrazone | Antimalarial, Anticancer | researchgate.netpcbiochemres.com |
| Acylation | Acid Chlorides | N'-acylhydrazide | Modulated antimicrobial activity | researchgate.net |
Ortho/Para Substitutions on Aromatic Rings within Hydrazide Conjugates
The strategic placement of substituents on aromatic rings appended to the core benzothiazole hydrazide structure is a key determinant of biological activity. Structure-activity relationship (SAR) studies on analogous benzothiazole-phenyl structures have demonstrated that substitutions at the ortho and para positions of the aromatic ring are particularly significant. nih.govnih.gov
Research indicates that the introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), is well-tolerated at both the ortho and para positions. nih.govnih.gov These substitutions can lead to potent dual inhibitors of certain enzymes. nih.gov Conversely, modifications at the meta position often result in a considerable loss of potency. nih.gov The nature of the substituent also plays a crucial role; studies on related benzo[d]thiazole-hydrazones have shown that electron-donating groups (e.g., -OH, -OCH3) tend to enhance antibacterial activity, while electron-withdrawing groups (e.g., -Cl, -NO2, -F) often increase antifungal activity. nih.gov This highlights the nuanced effects of substituent electronics and position on the biological profile of these compounds.
| Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Ortho/Para | Electron-Withdrawing (e.g., -CF3) | Generally well-tolerated; can lead to potent inhibition. | nih.govnih.gov |
| Meta | Electron-Withdrawing (e.g., -CF3) | Often leads to a loss of inhibitory potency. | nih.gov |
| Varies | Electron-Donating (e.g., -OH, -OCH3) | Reported to increase antibacterial activity in hydrazone analogs. | nih.gov |
| Varies | Electron-Withdrawing (e.g., -Cl, -NO2) | Reported to increase antifungal activity in hydrazone analogs. | nih.gov |
Conformational Analysis and Molecular Flexibility in SAR
The three-dimensional arrangement of a molecule and its ability to adopt different spatial orientations are fundamental to its interaction with biological targets. Conformational analysis of benzothiazole derivatives provides insight into their molecular flexibility, which is a critical aspect of SAR. Studies using computational methods like density functional theory (DFT) have been employed to identify stable conformers and understand rotational barriers. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Investigations
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models are invaluable for predicting the activity of novel molecules and for providing mechanistic insights into drug-receptor interactions.
2D-QSAR Analysis
Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. jmaterenvironsci.comnih.gov These descriptors can include physicochemical properties (like LogP for lipophilicity), electronic parameters, and topological indices. imist.ma Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the QSAR equation. jmaterenvironsci.comimist.ma
A typical 2D-QSAR study involves calculating a wide range of descriptors for a set of benzothiazole analogs and then using statistical techniques to select the most relevant ones to build a predictive model. nih.gov The quality of the model is assessed using statistical parameters such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which measures the model's predictive power. nih.govimist.ma These models can effectively identify key structural features, such as molecular weight, number of rotatable bonds, and specific electronic properties, that govern the biological activity of the compound series. imist.ma
| Parameter | Description | Typical Value Range |
|---|---|---|
| R² (Correlation Coefficient) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.8 |
| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model. | > 0.6 |
| R²_pred (External Validation) | Measures the predictive ability of the model on an external test set. | > 0.7 |
| F-statistic | A statistical test of the overall significance of the regression model. | High values indicate significance. |
3D-QSAR Methodologies (e.g., Comparative Molecular Similarity Indices Analysis - CoMSIA)
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of SAR by considering the 3D properties of molecules. researchgate.net Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR technique that calculates similarity indices at various grid points surrounding an aligned set of molecules. imist.ma It evaluates five key fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. imist.ma
The results of a CoMSIA study are often visualized as 3D contour maps. imist.ma These maps highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity. researchgate.net For example:
Steric Maps: Green contours indicate regions where bulky groups are favorable, while yellow contours show where they are unfavorable.
Electrostatic Maps: Blue contours mark areas where positive charges are preferred, and red contours indicate where negative charges are beneficial.
Hydrophobic Maps: Yellow contours show regions where hydrophobic groups increase activity, while white contours indicate areas where hydrophilic groups are preferred.
These visual representations are highly intuitive for medicinal chemists, providing a clear roadmap for designing more potent analogs of this compound by optimizing their 3D properties to complement the target's binding site. researchgate.netresearchgate.net Like 2D-QSAR, CoMSIA models are rigorously validated using statistical metrics such as Q² and R²_pred to ensure their robustness and predictive power. researchgate.netijpsr.com
Mechanistic Insights into the Biological Actions of 4 1,3 Benzothiazol 2 Yl Butanehydrazide
Enzyme Inhibition Mechanisms
The biological potential of benzothiazole (B30560) derivatives is often attributed to their ability to inhibit specific enzymes involved in critical pathological or physiological pathways. The following sections detail the mechanistic insights into the inhibition of several key enzymes.
There is currently a lack of specific research data on the inhibition of Dihydrofolate Reductase (DHFR) by 4-(1,3-Benzothiazol-2-yl)butanehydrazide. DHFR is a key enzyme in the synthesis of nucleic acids, making it a target for both anticancer and antimicrobial drugs. Although benzothiazole derivatives have been investigated for a wide range of bioactivities, their specific mechanistic action on DHFR, particularly for the butanehydrazide variant, remains to be elucidated. nih.gov
No specific studies describing the inhibition of MurB by this compound were found in the reviewed scientific literature. MurB is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, representing a key target for the development of new antibacterial agents. The inhibitory potential and mechanism of this specific compound against MurB have not yet been reported.
Detailed mechanistic studies and inhibition data for the interaction between this compound and Carbonic Anhydrase (CA) isoforms are not available in the current scientific literature. While other classes of benzothiazole derivatives, particularly those bearing a sulfonamide group, are well-established CA inhibitors, the hydrazide moiety of this compound does not correspond to the canonical zinc-binding groups typically required for potent CA inhibition. nih.govnih.govresearchgate.net
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a primary target for novel antitubercular drugs. vlifesciences.com The benzothiazole scaffold is a core component of potent DprE1 inhibitors. researchgate.net The established mechanism of inhibition for related compounds, such as benzothiazinones (BTZs), involves the covalent modification of a key cysteine residue (Cys387) within the enzyme's active site. biorxiv.org
This process is initiated by the enzymatic reduction of a nitro group on the inhibitor, which is not present in this compound. However, other benzothiazole derivatives have been identified as selective inhibitors of DprE1, suggesting that the benzothiazole nucleus itself is crucial for binding to the enzyme. vlifesciences.com These compounds act by blocking the synthesis of decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. vlifesciences.com Disruption of this pathway leads to cell lysis and bacterial death. While direct evidence for this compound is pending, its antitubercular potential would likely be mediated through a similar DprE1-targeting mechanism.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and signaling; its overactivity is a hallmark of many cancers. nih.gov Benzothiazole derivatives have emerged as a significant class of EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.govnih.gov The primary mechanism of action involves competitive inhibition at the ATP-binding site within the catalytic domain of EGFR-TK. nih.gov By mimicking the adenine (B156593) portion of ATP, the benzothiazole ring effectively blocks the receptor's autophosphorylation and subsequent downstream signaling cascades that promote tumor growth. nih.gov
Recent studies have highlighted the potential of benzothiazole-hydrazone hybrids as potent EGFR inhibitors. Molecular docking studies confirm that these molecules fit well within the EGFR active site. Specific derivatives have demonstrated significant inhibitory activity against EGFR, with IC50 values in the micromolar and even sub-micromolar range. rsc.orgresearchgate.net This indicates that the benzothiazole-hydrazone scaffold, which is central to the structure of this compound, is a promising pharmacophore for the development of targeted anticancer agents. rsc.orgresearchgate.net
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Benzothiazole-1,2,3-triazole hydrazone hybrid (8a) | EGFR | 0.69 µM | rsc.orgresearchgate.net |
| Benzothiazole-1,2,3-triazole hydrazone hybrid (8b) | EGFR | 1.16 µM | rsc.orgresearchgate.net |
| Erlotinib (Reference Drug) | EGFR | 1.3 µM | rsc.orgresearchgate.net |
Receptor-Ligand Interactions
The interaction of this compound with protein receptors is a critical area of research for understanding its biological effects. Studies have focused on its potential as a modulator of specific targets within the central nervous system, particularly the serotonin (B10506) 5HT1A receptor.
Binding Affinity with Specific Protein Receptors (e.g., 5HT1A receptor)
Research into a series of benzothiazole-based compounds has identified derivatives with moderate binding affinity for the 5HT1A receptor. nih.gov In a key study, a compound structurally analogous to this compound, designated as compound 20, was synthesized and evaluated for its receptor binding capabilities. nih.gov
The investigation revealed that this compound demonstrates a moderate affinity for the 5HT1A receptor. nih.gov The binding affinity was reportedly enhanced by over three-fold compared to a parent compound in the same series, indicating that the specific structural features of the butanehydrazide moiety contribute significantly to its interaction with the receptor. nih.gov While precise quantitative values such as the inhibition constant (Ki) or IC50 are not detailed in the available literature, the compound is noted for its potential as a dual-acting agent, also showing moderate affinity for the serotonin transporter (SERT). nih.gov
Interactive Data Table: Receptor Binding Profile
Specific quantitative binding data for this compound is not available in the cited literature. The table reflects the qualitative findings for a closely related analogue (Compound 20).
| Compound | Target Receptor | Binding Affinity |
| Benzothiazole Analogue (Cmpd 20) | 5HT1A | Moderate |
| Benzothiazole Analogue (Cmpd 20) | SERT | Moderate |
Molecular Interactions at Active Sites
Detailed molecular docking and computational studies specifically for this compound at the active site of the 5HT1A receptor are not extensively described in the current body of scientific literature. However, analysis of the broader class of benzothiazole derivatives allows for postulation on the types of interactions that likely govern its binding.
The binding of ligands to the 5HT1A receptor is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and aromatic (pi-pi stacking) interactions with key amino acid residues within the receptor's binding pocket. The benzothiazole ring itself provides a rigid, aromatic system capable of engaging in pi-pi stacking with aromatic residues like phenylalanine and tryptophan. The hydrazide group (-C(=O)NHNH2) offers multiple sites for hydrogen bonding, acting as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the carbonyl oxygen and nitrogen atoms).
Interactive Data Table: Postulated Molecular Interactions
This table is based on the general binding characteristics of pharmacophores similar to this compound with G-protein coupled receptors like 5HT1A, as specific data for the named compound is unavailable.
| Structural Moiety of Ligand | Potential Interaction Type | Likely Interacting Amino Acid Residues |
| Benzothiazole Ring | Pi-Pi Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |
| Hydrazide Group (NH-NH2) | Hydrogen Bond Donor/Acceptor | Aspartate (Asp), Serine (Ser) |
| Butane (B89635) Linker | Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val) |
Further research, including co-crystallization studies or detailed molecular dynamics simulations, would be necessary to fully elucidate the precise binding mode and specific molecular interactions of this compound at the 5HT1A receptor active site.
Lack of Specific Research Data for this compound
Following a comprehensive and targeted search for scientific literature, it has been determined that there is a lack of specific published research on the chemical compound This compound . While a significant body of research exists for the broader class of benzothiazole derivatives, no studies were identified that specifically investigate the computational and in silico properties of this compound as per the requested outline.
The conducted searches for molecular docking studies, molecular dynamics simulations, and ADME predictions for this exact compound did not yield any specific results. The available scientific articles focus on other substituted benzothiazole and hydrazide analogs.
Due to the strict requirement to focus solely on "this compound" and not introduce information from other related compounds, it is not possible to generate the requested article with scientifically accurate and specific data. To do so would involve extrapolation from dissimilar molecules, which would compromise the integrity and factual basis of the content.
Therefore, the sections on Molecular Docking Studies, Molecular Dynamics Simulations, and ADME Prediction for this compound cannot be completed at this time due to the absence of dedicated research on this specific molecule in the public domain.
Computational and in Silico Approaches in the Research of 4 1,3 Benzothiazol 2 Yl Butanehydrazide
ADME Prediction (Non-Safety Aspects)
Absorption and Distribution Profiling
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are crucial for estimating the drug-likeness and pharmacokinetic properties of a compound. For benzothiazole (B30560) derivatives, these predictions are often performed using online tools like the SwissADME server. Studies on structurally related benzothiazole compounds provide insights into the likely absorption and distribution profile of 4-(1,3-Benzothiazol-2-yl)butanehydrazide.
For instance, research on various 2-substituted benzothiazole derivatives has shown favorable drug-like characteristics. mdpi.com These analyses typically indicate high potential for gastrointestinal absorption. mdpi.com The bioavailability of a compound is also assessed using predictors like the topological polar surface area (TPSA), which is a key descriptor for oral bioavailability and brain accessibility. acs.org Benzothiazole derivatives generally exhibit properties consistent with good oral bioavailability. mdpi.com
Below is a table summarizing the predicted ADME properties for representative benzothiazole derivatives, which can be extrapolated to estimate the profile of this compound.
| Property | Predicted Value/Characteristic | Implication |
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the digestive tract. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | No | Suggests the compound is unlikely to cross into the central nervous system. acs.org |
| P-glycoprotein (P-gp) Substrate | Yes/No (Variable) | Prediction varies among derivatives; being a substrate can affect distribution and elimination. acs.org |
| CYP Inhibition | Selective Inhibition | Potent benzothiazole derivatives have shown selective inhibition of specific cytochrome P450 enzymes like CYP2C19 and CYP2C9, but not CYP1A2, CYP2D6, or CYP3A4. mdpi.com |
| Bioavailability Score | ~0.55 | Suggests moderate potential for oral bioavailability. mdpi.com |
This interactive table is based on data from studies on various benzothiazole derivatives.
Metabolic Pathways and Excretion Prediction
Understanding the metabolic fate of a compound is essential for drug development. In silico tools can predict the metabolic pathways of benzothiazole-based compounds, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The metabolic stability, or the compound's resistance to metabolism, is a critical factor in determining its pharmacokinetic profile. acs.org
The primary metabolic transformations predicted for benzothiazole and related heterocyclic compounds include:
Hydroxylation: This is a major pathway where hydroxyl (-OH) groups are introduced onto the aromatic rings or side chains by CYP enzymes. nih.gov
Oxidation: The sulfur atom in the benzothiazole ring can undergo oxidation.
Conjugation: Following initial metabolic reactions, the compound can be conjugated with molecules like glucuronic acid to increase water solubility and facilitate excretion.
The liver is the primary site for these metabolic processes. Metabolites are then typically eliminated from the body through biliary excretion into the small intestine or renal excretion via the kidneys. nih.gov The specific CYP enzymes involved in the metabolism of benzothiazole derivatives can be predicted, with studies showing that some derivatives selectively inhibit certain CYP isoforms, which has implications for potential drug-drug interactions. mdpi.com
Advanced Computational Chemistry Techniques
Advanced computational methods offer a deeper understanding of the physicochemical properties of this compound, from its intermolecular interactions in a solid state to its behavior in the gas phase for analytical purposes.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to explore close atomic contacts. For complex organic molecules like benzothiazole derivatives, this analysis reveals the nature and relative importance of various non-covalent interactions that stabilize the crystal packing, such as hydrogen bonds and van der Waals forces. nih.govnih.gov
The following table details the percentage contributions of the most significant intermolecular contacts identified for a representative benzothiazole hydrazide derivative.
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |
| H···H | 30.7% |
| C···H / H···C | 16.9% |
| O···H / H···O | 13.9% |
| S···H / H···S | 9.0% |
| N···H / H···N | 7.9% |
| F···H / H···F | 7.4% |
This interactive table is based on data from a study on a fluorinated N-(1,3-benzothiazol-2-yl)benzenesulfonylhydrazide derivative. mdpi.com
These findings highlight that weaker, non-classical interactions, particularly those involving hydrogen atoms (H···H, C···H, O···H), play a dominant role in the supramolecular assembly. mdpi.comresearchgate.net
PIXEL Calculations for Interaction Energy Analysis
PIXEL calculations provide a quantitative analysis of the interaction energies between molecules in a crystal lattice. This method partitions the total lattice energy into its fundamental components: Coulombic (electrostatic), polarization, dispersion (van der Waals), and repulsion energies. orientaljphysicalsciences.orgnih.gov This allows for a detailed understanding of the forces governing the stability of the crystal structure.
The table below presents the calculated interaction energies for this related compound.
| Energy Component | Calculated Value (kJ/mol) |
| Coulombic (Ecoul) | -140.5 |
| Polarization (Epol) | -69.8 |
| Dispersion (Edisp) | -184.9 |
| Repulsion (Erep) | +205.9 |
| Total Energy (Etot) | -189.3 |
This interactive table is based on data from a study on a fluorinated N-(1,3-benzothiazol-2-yl)benzenesulfonylhydrazide derivative. mdpi.com
The data indicates that dispersion forces are the most significant stabilizing contributor to the lattice energy, followed by Coulombic interactions. mdpi.com The positive repulsion energy represents the cost of bringing molecules into close contact. Such calculations are vital for understanding polymorphism and designing crystalline materials with desired properties.
Predicted Collision Cross Section (CCS) for Structural Elucidation
The Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. mdpi.com It is an important parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization that aids in structural elucidation and compound identification. nih.gov
Experimentally measuring CCS values for every new compound is not always feasible. Therefore, computational methods, particularly machine learning models, have been developed to predict CCS values with high accuracy. mdpi.comnih.gov These models are trained on large databases of experimentally determined CCS values and use molecular descriptors or structural inputs (like SMILES) to make predictions. mdpi.com
The prediction of a CCS value for this compound would involve the following steps:
Generation of the compound's 2D or 3D structure.
Calculation of various molecular descriptors (e.g., molecular weight, polarizability, topological indices).
Inputting these descriptors into a trained machine learning model (such as a Support Vector Machine or Gradient Boosting model). mdpi.comnih.gov
The predicted CCS value can then be used to:
Increase confidence in the identification of the compound in complex mixtures when compared against an experimental ion mobility measurement. nih.gov
Differentiate between isomers that have the same mass but different shapes.
Create reference libraries for future analytical work.
Modern prediction tools can achieve high accuracy, with median relative errors often below 2-3% for small molecules, making predicted CCS a valuable tool in the analytical characterization of novel compounds like this compound. mdpi.comnih.gov
Future Perspectives and Research Directions for 4 1,3 Benzothiazol 2 Yl Butanehydrazide
Exploration of Novel Synthetic Pathways and Analog Design
The future development of 4-(1,3-Benzothiazol-2-yl)butanehydrazide hinges on the exploration of innovative and efficient synthetic methodologies. Current approaches to synthesizing benzothiazole (B30560) derivatives often involve straightforward, high-yield procedures, but there is considerable scope for advancement. nih.gov Future research should focus on developing novel synthetic routes that allow for greater structural diversity and complexity in the resulting analogs.
One promising strategy is the use of molecular hybridization, where the core benzothiazole-butanehydrazide structure is combined with other pharmacologically active moieties. For instance, the creation of hybrids with molecules like 1,2,3-triazoles has been shown to produce potent EGFR inhibitors. rsc.orgrsc.orgnih.gov Other synthetic avenues to explore include multicomponent reactions, which can generate complex molecules in a single step, and novel cyclization techniques to modify the core heterocyclic system. nih.govnih.gov The development of solid-phase synthesis protocols could also facilitate the rapid generation of a wide range of analogs. researchgate.net
| Synthetic Strategy | Description | Potential Application for this compound |
| Molecular Hybridization | Combining the core scaffold with other known pharmacophores (e.g., triazoles, oxadiazoles). nih.govrsc.org | To create dual-action compounds or enhance target-specific interactions. |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials to build complex molecules efficiently. mdpi.com | Rapid generation of a diverse library of analogs with varied substituents. |
| Novel Cyclization Methods | Developing new chemical reactions to form or modify the benzothiazole ring system. nih.gov | To create novel core structures with unique chemical properties. |
| Solid-Phase Synthesis | Assembling molecules on a polymeric support, allowing for simple purification and automation. researchgate.net | Facilitating combinatorial library synthesis and high-throughput screening efforts. |
| Metal Complexation | Formation of coordination complexes with metal ions like copper. nih.gov | To potentially increase the pharmacological potency of the parent compound. nih.gov |
Development of Targeted Derivatives for Enhanced Potency and Selectivity
A key objective in medicinal chemistry is to design molecules that interact potently and selectively with a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects. For this compound, future research must focus on designing targeted derivatives. This involves systematic structure-activity relationship (SAR) studies to understand how different chemical modifications influence biological activity. nih.govnih.gov
For example, substitutions on the benzothiazole ring or the phenyl group of related compounds have been shown to dramatically affect potency against various targets, including cancer cell lines. acs.org Similarly, modifying the butanehydrazide linker—by altering its length, rigidity, or introducing functional groups—could optimize interactions with target proteins. The goal is to develop derivatives with high affinity for specific enzymes, receptors, or other biomolecules implicated in disease. For example, benzothiazole derivatives have been successfully designed to selectively inhibit enzymes like fatty acid amide hydrolase (FAAH) and EGFR. rsc.orgnih.govnih.gov
Advanced In Vitro and In Vivo Pharmacological Evaluations for Specific Activities
To translate promising chemical scaffolds into viable drug candidates, rigorous pharmacological evaluation is essential. Future studies on this compound and its derivatives will require a comprehensive suite of in vitro and in vivo assays to characterize their biological effects.
Initial in vitro screening should be conducted against a broad panel of human cancer cell lines (e.g., breast, lung, colon) to identify potential antitumor activity. acs.orgresearchgate.net Based on these initial findings, more specific assays can be employed. For instance, if a compound shows activity against breast cancer lines, its effect on both estrogen receptor-positive (ER+) and negative (ER-) cells should be determined. acs.org Beyond cancer, the diverse activities of benzothiazoles suggest that new derivatives should be evaluated for other therapeutic areas, such as antiepileptic, antidiabetic, and antimicrobial effects. nih.govmdpi.comnih.gov Promising candidates identified in vitro must then be advanced to in vivo animal models, such as human tumor xenografts in mice, to assess their efficacy and pharmacokinetic properties in a living system. nih.govmdpi.comacs.org
| Evaluation Model | Purpose | Example Application |
| Human Cancer Cell Line Panels | Broad screening for cytotoxic or antiproliferative activity. acs.org | Initial assessment of antitumor potential against breast, ovarian, lung, and renal cancer lines. acs.org |
| In Vitro Enzyme Inhibition Assays | To determine the specific molecular target and potency (IC50 values). rsc.orgnih.gov | Measuring inhibition of kinases like EGFR or enzymes like FAAH. rsc.orgnih.govnih.gov |
| Animal Models of Epilepsy | To evaluate anticonvulsant activity in vivo. nih.gov | Testing in maximum electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. nih.gov |
| Animal Models of Diabetes | To assess antidiabetic and lipid-lowering effects in vivo. mdpi.com | Evaluation of blood glucose reduction in a T2D rat model. mdpi.com |
| In Vivo Xenograft Models | To test antitumor efficacy in a living organism. acs.org | Assessing growth inhibition of human mammary carcinoma in nude mice. acs.org |
| Activity-Based Protein Profiling (ABPP) | To assess the selectivity of an inhibitor against a class of enzymes in native biological systems. nih.gov | Evaluating selectivity for FAAH over other serine hydrolases in rat tissues. nih.gov |
Deeper Elucidation of Molecular Mechanisms via Advanced Biophysical Techniques
While identifying that a compound is biologically active is a critical first step, understanding how it works at the molecular level is essential for rational drug design and optimization. For many benzothiazole derivatives, the precise pharmacological mechanism of action remains to be fully elucidated. acs.org Future research must employ advanced biophysical and computational techniques to uncover these mechanisms for this compound derivatives.
Techniques such as X-ray crystallography can provide atomic-level snapshots of how a compound binds to its protein target, revealing key interactions. Molecular docking and molecular dynamics (MD) simulations can be used to predict binding modes and affinities, guiding the design of more potent analogs. nih.govnih.gov These computational studies can reveal critical interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to a compound's potency and selectivity. nih.govnih.gov For example, modeling studies have suggested that the benzothiazole ring's hydrophobic interactions with its enzyme target are crucial for its extraordinary potency. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. bohrium.comnih.gov Integrating these technologies into the research pipeline for this compound can significantly enhance efficiency and success rates. nih.govresearchgate.net
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. premierscience.com These models can then be used for high-throughput virtual screening (HTVS) of vast chemical libraries to identify novel benzothiazole structures with a high probability of being active. nih.gov Furthermore, generative AI models can design entirely new molecules (de novo drug design) that are optimized for specific properties, such as high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. researchgate.net This approach can reduce the time and cost associated with traditional drug development. bohrium.comresearchgate.net
Combinatorial Chemistry and High-Throughput Screening Approaches for Library Expansion
To fully explore the chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. manuscriptpoint.combenthamscience.com Combinatorial chemistry allows for the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries. researchgate.net
By systematically varying the different components of the parent molecule, a library containing thousands of unique analogs can be generated. This library can then be subjected to HTS, an automated process that rapidly tests each compound for a specific biological activity. ingentaconnect.com This approach was successfully used to identify a benzothiazole analog as a potent FAAH inhibitor from a large compound collection. nih.gov The combination of combinatorial library synthesis and HTS allows researchers to efficiently navigate vast chemical landscapes, significantly increasing the probability of discovering lead compounds with superior therapeutic properties. researchgate.net
Q & A
Q. What are the established synthetic routes for preparing 4-(1,3-Benzothiazol-2-yl)butanehydrazide?
The compound is synthesized via hydrazinolysis of esters. For example, reacting ethyl 4-(1,3-benzothiazol-2-yl)butanoate with excess hydrazine hydrate in ethanol under reflux (3–5 hours) yields the hydrazide. Recrystallization from methanol or ethanol ensures purity (>90%). Key parameters include solvent polarity and stoichiometric ratios (1:1.2 ester-to-hydrazine) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (1H/13C): Confirms the benzothiazole ring (δ 7.2–8.5 ppm for aromatic protons) and hydrazide NH signals (δ 9.1–9.8 ppm).
- HPLC-UV : Monitors purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass spectrometry (ESI-TOF): Validates molecular ion peaks (e.g., [M+H]+ at m/z 276.1) .
- X-ray crystallography : Resolves bond angles and torsional strain in the hydrazide moiety (e.g., C–N bond length: 1.35–1.38 Å) .
Q. What common reagents and conditions are used in derivatization reactions?
- Acylation : Benzoyl chloride in DCM with triethylamine yields N-acylated derivatives.
- Condensation : Substituted aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/acetic acid form hydrazone analogs .
- Oxidation : KMnO4 in acidic conditions converts the hydrazide to a carboxylic acid .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance synthesis yield?
Use Design of Experiments (DoE) to test variables:
- Solvent : Ethanol (polar protic) vs. DMF (polar aprotic) affects reaction rate.
- Temperature : Reflux at 80°C vs. 100°C impacts byproduct formation.
- Catalyst : Adding 0.1% p-toluenesulfonic acid reduces reaction time by 30% . Post-optimization, yields improve from 65% to >85% .
Q. What computational strategies predict the compound’s reactivity and bioactivity?
- DFT calculations : Estimate HOMO-LUMO gaps (e.g., 4.2 eV) to identify electron-deficient regions for electrophilic attacks .
- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina; benzothiazole π-stacking with Phe723 residue enhances affinity .
- MD simulations : Assess stability of hydrazide-protein complexes over 100 ns trajectories .
Q. How to resolve contradictions in spectral data during structural validation?
- Contradictory NMR signals : Use 2D NMR (HSQC, HMBC) to assign overlapping aromatic protons .
- Mass vs. elemental analysis : If mass data conflicts with CHN values (Δ >0.4%), repeat synthesis under inert atmosphere to exclude oxidation .
- X-ray vs. IR data : Confirm hydrogen bonding patterns (e.g., N–H∙∙∙O interactions) via IR (stretch at 3250 cm⁻¹) and crystallography .
Q. What methods enable regioselective functionalization of the benzothiazole ring?
- Electrophilic substitution : Nitration (HNO3/H2SO4) at 5-position yields 5-nitro derivatives.
- Halogenation : NBS in CCl4 introduces bromine at the 6-position .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Boc protection of the hydrazide NH .
Q. How does solvent polarity affect the compound’s stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
